1-(Bromomethyl)-2-propylbenzene
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Overview
Description
1-(Bromomethyl)-2-propylbenzene is an organic compound with the molecular formula C10H13Br It is a derivative of benzene, where a bromomethyl group and a propyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-propylbenzene can be synthesized through the bromination of 2-propylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of NBS and a radical initiator remains consistent, but the process is scaled up to accommodate larger quantities .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-propylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: 2-propylbenzyl alcohol.
Oxidation: 2-propylbenzoic acid.
Reduction: 2-propylmethylbenzene.
Scientific Research Applications
1-(Bromomethyl)-2-propylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-propylbenzene involves its reactivity as a halogenated compound. The bromomethyl group is highly reactive, making it a good leaving group in substitution reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
1-(Chloromethyl)-2-propylbenzene: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-3-propylbenzene: Isomer with the bromomethyl group in a different position.
1-(Bromomethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a propyl group.
Properties
IUPAC Name |
1-(bromomethyl)-2-propylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJPMPUBUQLQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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